molecular formula C9H7N3 B14678444 1h-Imidazo[1,5-a]benzimidazole CAS No. 32530-53-3

1h-Imidazo[1,5-a]benzimidazole

Cat. No.: B14678444
CAS No.: 32530-53-3
M. Wt: 157.17 g/mol
InChI Key: QYRVKWZJVFIOCP-UHFFFAOYSA-N
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Description

1H-Imidazo[1,5-a]benzimidazole is a heterocyclic compound that consists of an imidazole ring fused to a benzimidazole ring. This unique structure imparts a range of chemical and biological properties, making it a compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazo[1,5-a]benzimidazole can be synthesized through several methods, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[1,5-a]benzimidazole undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atoms in the imidazole and benzimidazole rings, which can act as nucleophiles or electrophiles depending on the reaction conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or benzimidazole rings .

Comparison with Similar Compounds

1H-Imidazo[1,5-a]benzimidazole can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

32530-53-3

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

1H-imidazo[1,5-a]benzimidazole

InChI

InChI=1S/C9H7N3/c1-2-4-8-7(3-1)11-9-5-10-6-12(8)9/h1-5H,6H2

InChI Key

QYRVKWZJVFIOCP-UHFFFAOYSA-N

Canonical SMILES

C1N=CC2=NC3=CC=CC=C3N21

Origin of Product

United States

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